(S)-6-Chloro-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride
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Overview
Description
(S)-6-Chloro-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride is a chiral amine derivative with a chlorine substituent on the naphthalene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-6-Chloro-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with the commercially available 6-chloro-1-tetralone.
Reduction: The ketone group of 6-chloro-1-tetralone is reduced to the corresponding alcohol using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Amination: The alcohol is then converted to the amine via an amination reaction. This can be achieved using reagents like ammonia or an amine source in the presence of a catalyst.
Resolution: The racemic mixture of the amine is resolved to obtain the (S)-enantiomer using chiral resolution techniques.
Hydrochloride Formation: Finally, the (S)-6-Chloro-1,2,3,4-tetrahydronaphthalen-1-amine is converted to its hydrochloride salt by treatment with hydrochloric acid (HCl).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(S)-6-Chloro-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.
Reduction: The compound can be further reduced to form secondary or tertiary amines.
Substitution: The chlorine substituent on the naphthalene ring can undergo nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Introduction of various functional groups on the naphthalene ring.
Scientific Research Applications
(S)-6-Chloro-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: The compound serves as a building block for the synthesis of complex organic molecules.
Biological Studies: It is used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active compounds.
Industrial Applications: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (S)-6-Chloro-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride involves its interaction with specific molecular targets:
Molecular Targets: The compound binds to receptors or enzymes, modulating their activity.
Pathways Involved: It may influence neurotransmitter pathways, particularly those involving serotonin or dopamine, due to its structural similarity to these neurotransmitters.
Comparison with Similar Compounds
Similar Compounds
6-Chloro-1,2,3,4-tetrahydronaphthalen-1-amine: The non-chiral version of the compound.
6-Chloro-1,2,3,4-tetrahydronaphthalen-1-ol: The alcohol derivative.
6-Chloro-1,2,3,4-tetrahydronaphthalen-1-nitrile: The nitrile derivative.
Uniqueness
(S)-6-Chloro-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride is unique due to its chiral nature, which imparts specific biological activity and selectivity in its interactions with molecular targets. This makes it a valuable compound in the development of enantioselective drugs and other applications requiring chiral specificity.
Properties
IUPAC Name |
(1S)-6-chloro-1,2,3,4-tetrahydronaphthalen-1-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClN.ClH/c11-8-4-5-9-7(6-8)2-1-3-10(9)12;/h4-6,10H,1-3,12H2;1H/t10-;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXGVCEPSKLJNQI-PPHPATTJSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=C(C1)C=C(C=C2)Cl)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](C2=C(C1)C=C(C=C2)Cl)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13Cl2N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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